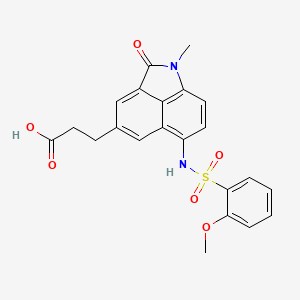

Bet-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H20N2O6S |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

3-[6-[(2-methoxyphenyl)sulfonylamino]-1-methyl-2-oxobenzo[cd]indol-4-yl]propanoic acid |

InChI |

InChI=1S/C22H20N2O6S/c1-24-17-9-8-16(23-31(28,29)19-6-4-3-5-18(19)30-2)14-11-13(7-10-20(25)26)12-15(21(14)17)22(24)27/h3-6,8-9,11-12,23H,7,10H2,1-2H3,(H,25,26) |

InChI Key |

OSNRRVBADHGXQL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C3C(=CC(=CC3=C(C=C2)NS(=O)(=O)C4=CC=CC=C4OC)CCC(=O)O)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of BET Inhibitors in Cancer Cells

Disclaimer: Information specific to a compound named "Bet-IN-6" was not found in the public domain. This guide provides a comprehensive overview of the mechanism of action for the broader class of Bromodomain and Extra-Terminal (BET) inhibitors in the context of cancer therapy, based on available scientific literature for well-researched compounds in this family.

Executive Summary

Bromodomain and Extra-Terminal (BET) proteins are critical epigenetic readers that play a pivotal role in the regulation of gene transcription.[1][2] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1][3][4] In many cancers, BET proteins, particularly BRD4, are aberrantly recruited to the regulatory regions of key oncogenes, such as MYC, leading to their overexpression and driving tumor proliferation and survival. BET inhibitors are a class of small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin and subsequently downregulating the transcription of these critical oncogenes. This guide delves into the molecular mechanisms of BET inhibitors in cancer cells, detailing their impact on signaling pathways, providing quantitative data from key studies, and outlining relevant experimental protocols.

Core Mechanism of Action

The primary mechanism of action of BET inhibitors is the competitive inhibition of the acetyl-lysine binding pockets of BET bromodomains. This prevents BET proteins from tethering to acetylated histones on chromatin. The consequences of this action are profound and multifaceted:

-

Transcriptional Repression of Oncogenes: BET inhibitors lead to the suppression of key cancer-driving genes. A primary target of this repression is the MYC oncogene, which is highly dependent on BRD4 for its expression in many hematological malignancies and solid tumors. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively shut down its transcription, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Beyond MYC repression, BET inhibitors induce apoptosis by downregulating anti-apoptotic proteins like BCL-2. Studies have shown that the pro-apoptotic protein BIM is essential for BET inhibitor-induced apoptosis, and its loss can confer resistance.

-

Cell Cycle Arrest: BET inhibitors can induce cell cycle arrest by downregulating the expression of key cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs).

-

Modulation of the Tumor Microenvironment and Immune Response: Recent evidence suggests that BET inhibitors can enhance anti-tumor immunity. They have been shown to modulate the expression of chemokines and immune checkpoint ligands, such as PD-L1, on tumor cells. This can lead to increased infiltration and activation of T cells within the tumor microenvironment.

Signaling Pathways Affected by BET Inhibitors

BET inhibitors impact several critical signaling pathways that are frequently dysregulated in cancer.

MYC-Driven Transcription Pathway

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. BRD4 has been shown to interact with acetylated RelA, a subunit of NF-κB, to promote the transcription of NF-κB target genes. BET inhibitors can suppress this interaction, leading to the downregulation of pro-inflammatory and anti-apoptotic genes.

PI3K/AKT Pathway

There is crosstalk between BET proteins and the PI3K/AKT pathway. Inhibition of the PI3K pathway can lead to feedback activation of receptor tyrosine kinases (RTKs), a response that can be blocked by BET inhibitors. Combining PI3K and BET inhibitors has shown synergistic effects in preclinical models.

Quantitative Data on BET Inhibitor Activity

The following tables summarize key quantitative data for representative BET inhibitors from preclinical studies.

Table 1: In Vitro Potency of Select BET Inhibitors

| Compound | Cell Line | Assay | IC50 / GI50 | Reference |

| JQ1 | Multiple Myeloma (MM.1S) | Cell Viability | ~100 nM | Not explicitly in search results, but widely documented |

| OTX-015 | Acute Myeloid Leukemia (MOLM-13) | Cell Proliferation | ~50 nM | Not explicitly in search results, but widely documented |

| AZD5153 | Hematological Cancer Models | Growth Suppression | < 25 nM | |

| ABBV-075 | Hematological and Solid Cancer Cell Lines | Cell Proliferation | Similar to AZD5153 | |

| BMS-986158 | Multiple Cancers | Targeted Cytotoxicity | Broad-spectrum |

Table 2: In Vivo Efficacy of Select BET Inhibitors

| Compound | Cancer Model | Dosing | Outcome | Reference |

| AZD5153 | Hematological and Thyroid Tumors | 5-10 mg/kg | Potent antitumor effects | |

| JQ1 | 6-OHDA-lesioned rat model | 25 mg/kg, i.p. | Suppressed NF-κB signaling | |

| BMS-986158 | Mouse Triple-Negative Breast Cancer | Low doses | Robust efficacy |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon scientific findings. Below are generalized protocols for key experiments used to characterize the mechanism of action of BET inhibitors.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and cytostatic effects of BET inhibitors on cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the BET inhibitor for 24, 48, and 72 hours.

-

Quantification: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo. The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated by plotting cell viability against drug concentration.

-

Apoptosis Assays

-

Objective: To quantify the induction of apoptosis in cancer cells following treatment with BET inhibitors.

-

Methodology (Annexin V/Propidium Iodide Staining):

-

Treatment: Cells are treated with the BET inhibitor at its IC50 concentration for various time points.

-

Staining: Cells are harvested, washed, and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

-

Data Analysis: The percentage of apoptotic cells in the treated versus control groups is quantified.

-

Western Blotting

-

Objective: To analyze the expression levels of key proteins involved in the mechanism of action of BET inhibitors (e.g., MYC, BCL-2, cleaved PARP).

-

Methodology:

-

Protein Extraction: Cells are treated with the BET inhibitor, and total protein is extracted using lysis buffer.

-

Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH, β-actin).

-

Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine the occupancy of BET proteins (e.g., BRD4) at specific gene promoters or enhancers.

-

Methodology:

-

Cross-linking: Cells are treated with the BET inhibitor, and protein-DNA complexes are cross-linked with formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the BET protein of interest to pull down the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR): The amount of a specific DNA sequence (e.g., MYC promoter) in the immunoprecipitated sample is quantified by qPCR.

-

Data Analysis: The enrichment of the target DNA sequence is calculated relative to a negative control region and an input control.

-

Experimental Workflow Diagram

Conclusion

BET inhibitors represent a promising class of anti-cancer agents with a well-defined mechanism of action centered on the epigenetic regulation of gene expression. By displacing BET proteins from chromatin, these inhibitors effectively suppress the transcription of key oncogenes, leading to cell cycle arrest, apoptosis, and a modulation of the tumor microenvironment. The continued development and clinical investigation of BET inhibitors, both as monotherapies and in combination with other targeted agents, hold significant potential for improving outcomes for cancer patients. Further research into biomarkers of response and mechanisms of resistance will be crucial for optimizing their clinical application.

References

Bet-IN-6: A Technical Guide to a Potent Ligand for Selective BET Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bet-IN-6 has been identified as a potent, high-affinity ligand for the Bromodomain and Extra-Terminal (BET) family of proteins, specifically showing activity towards BRD2 and BRD4. While not extensively characterized as a standalone inhibitor, its primary utility lies in its role as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to induce the selective degradation of target proteins. This technical guide provides a comprehensive overview of this compound, focusing on its role as a BET-targeting ligand within a PROTAC context. It summarizes the available binding affinity data, details relevant experimental protocols for characterization, and visualizes the underlying mechanisms of action.

Introduction to BET Proteins and Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails and other proteins through their tandem bromodomains (BD1 and BD2). This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating gene expression. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets. Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains have shown promise in preclinical and clinical studies. A newer therapeutic modality, PROTACs, offers an alternative approach by inducing the degradation of BET proteins rather than simply inhibiting their function.

This compound: A Ligand for BET Degraders

This compound is a small molecule designed to bind to the bromodomains of BET proteins. It serves as the target-binding ligand in the synthesis of PROTACs, such as the BRD2/BRD4 degrader-1 (HY-130612). In this context, this compound is chemically linked to a ligand for an E3 ubiquitin ligase. The resulting PROTAC molecule facilitates the formation of a ternary complex between the target BET protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the BET protein by the proteasome.

Quantitative Data: Binding Affinity of the Parent Inhibitor

While specific binding data for this compound as a standalone entity is not extensively published, the parent molecule from which it is derived demonstrates potent affinity for BET bromodomains. The following table summarizes the inhibitory concentrations (IC50) for a closely related parent compound as determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

| Target | IC50 (nM) |

| BRD2 (BD1) | 18 |

| BRD3 (BD1) | 35 |

| BRD4 (BD1) | 8 |

Data is representative of the parent inhibitor series from which this compound is derived.

Mechanism of Action and Signaling Pathways

BET inhibitors, and by extension the targeting moiety of this compound-based PROTACs, function by disrupting the interaction between BET proteins and acetylated chromatin. This leads to the downregulation of key target genes, most notably the MYC oncogene, which is a master regulator of cell proliferation and survival.

The logic of PROTAC-mediated degradation initiated by this compound involves hijacking the cell's natural protein disposal system.

Experimental Protocols

The characterization of BET inhibitors and PROTACs involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to the evaluation of molecules like this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This assay is used to determine the binding affinity of an inhibitor to a BET bromodomain.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BET bromodomain. A Terbium (Tb)-conjugated anti-GST antibody serves as the FRET donor, and a streptavidin-conjugated fluorophore serves as the acceptor. When the complex is intact, excitation of the donor results in energy transfer to the acceptor and a FRET signal. An inhibitor that displaces the histone peptide will disrupt the complex and reduce the FRET signal.

Materials:

-

GST-tagged BET bromodomain (e.g., BRD4(BD1))

-

Biotinylated histone H4 peptide (e.g., acetylated at K5, K8, K12, K16)

-

Tb-conjugated anti-GST antibody

-

Streptavidin-d2

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

Test compound (e.g., this compound) serially diluted in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare a master mix of GST-tagged bromodomain and biotinylated histone peptide in assay buffer.

-

Add 5 µL of the master mix to each well of the 384-well plate.

-

Add 50 nL of serially diluted test compound to the respective wells.

-

Prepare a master mix of Tb-anti-GST antibody and streptavidin-d2 in assay buffer.

-

Add 5 µL of the antibody/streptavidin mix to each well.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

An In-depth Technical Guide to the Discovery and Synthesis of Bet-IN-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bet-IN-6, a potent and high-affinity inhibitor of the Bromodomain and Extra-Terminal (BET) family proteins, specifically targeting BRD2 and BRD4. This compound serves as a crucial ligand for the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, such as PROTAC BRD2/BRD4 degrader-1 (also known as compound 15 in some literature). This document details the discovery, synthesis, mechanism of action, and relevant experimental protocols associated with this compound, presenting quantitative data in structured tables and visualizing complex pathways and workflows using the DOT language for Graphviz.

Introduction to BET Proteins and Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins.[1][2] This recognition is mediated by their two tandem bromodomains, BD1 and BD2.[3] By binding to acetylated chromatin, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell cycle progression, proliferation, and inflammation.[4][5] Dysregulation of BET protein function is implicated in a variety of diseases, including cancer.

BET inhibitors are a class of small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the downregulation of target gene expression, such as the MYC oncogene. This mechanism has shown significant therapeutic promise in various preclinical and clinical settings.

Discovery of this compound

This compound was identified as a potent ligand for the bromodomains of BRD2 and BRD4. It serves as the warhead for the synthesis of PROTAC BRD2/BRD4 degrader-1. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. In the case of PROTAC BRD2/BRD4 degrader-1, this compound binds to BRD2/BRD4, while a ligand on the other end of the molecule engages the E3 ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD2 and BRD4.

The discovery of this compound is part of a broader effort to develop more selective and effective BET-targeting therapies. While pan-BET inhibitors have shown promise, the ability to selectively degrade specific BET proteins offers a potential for improved efficacy and reduced off-target effects.

Synthesis of this compound

While the specific, step-by-step synthesis of this compound is detailed in the primary literature, a general synthetic scheme for quinazoline-based BET inhibitors can be outlined based on available information. The synthesis of such compounds often involves a multi-step process starting from commercially available reagents.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for quinazoline-based BET inhibitors.

A more detailed, though still generalized, protocol for the synthesis of quinazoline derivatives is described below. The exact reagents and conditions for this compound would be specified in the primary research article.

Experimental Protocol: General Synthesis of Quinazoline Derivatives

-

Step 1: Formation of the Quinazolinone Core: A substituted anthranilic acid is reacted with an appropriate reagent (e.g., formamide or a derivative) under heating to induce cyclization and form the fundamental quinazolinone scaffold.

-

Step 2: Chlorination: The hydroxyl group on the quinazolinone core is often converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) to make it a good leaving group for subsequent nucleophilic substitution.

-

Step 3: Substitution at C4: The chlorinated quinazolinone is reacted with an amine to introduce the desired substituent at the C4 position.

-

Step 4: Suzuki Coupling at C2: A boronic acid or ester is coupled to the C2 position, which may have been functionalized with a halide, using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water).

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for this compound and the resulting PROTAC degrader. It is important to note that specific binding affinities for this compound alone may not be extensively reported, as its primary utility is as a component of the degrader.

| Compound | Target(s) | Assay Type | Value | Reference |

| This compound | BRD2/BRD4 | (Inferred High Affinity) | Not explicitly stated in abstracts | |

| PROTAC BRD2/BRD4 degrader-1 | BRD2, BRD4 | Cellular Proliferation (MV4-11 cells) | IC₅₀ = 12.25 nM | |

| PROTAC BRD2/BRD4 degrader-1 | Prostate Cancer (22RV1) | Cellular Proliferation | IC₅₀ = 0.081 µM | |

| PROTAC BRD2/BRD4 degrader-1 | Colon Cancer (colo-205) | Cellular Proliferation | IC₅₀ = 0.1557 µM | |

| PROTAC BRD2/BRD4 degrader-1 | Thyroid Cancer (TT) | Cellular Proliferation | IC₅₀ = 0.037451 µM |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of the BRD2 and BRD4 bromodomains. By occupying the acetyl-lysine binding pocket, it prevents these proteins from binding to acetylated histones on the chromatin. This leads to the disruption of transcriptional complexes and the downregulation of target gene expression.

BRD4 Signaling Pathway:

Caption: BRD4 signaling pathway and its inhibition by this compound.

BRD2 Signaling and its Role in Cancer:

BRD2 has been implicated in the regulation of genes involved in cell cycle progression and has been shown to be upregulated in certain cancers, contributing to drug resistance. For example, BRD2 can induce drug resistance through the activation of the RasGRP1/Ras/ERK signaling pathway in adult T-cell lymphoblastic lymphoma.

PROTAC-Mediated Degradation Workflow:

Caption: Workflow of PROTAC-mediated degradation of BRD2/BRD4.

Key Experimental Protocols

The characterization of BET inhibitors like this compound and their corresponding PROTACs involves several key in vitro and cell-based assays.

BRD4 Inhibition Assay (AlphaScreen)

This is a bead-based proximity assay used to measure the binding of an inhibitor to a bromodomain.

Experimental Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

Reaction Mixture: In a 384-well plate, add the diluted test compound, a biotinylated histone peptide (substrate), and a GST-tagged BRD4 bromodomain protein (e.g., BD1).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.

-

Bead Addition: Add Glutathione Acceptor beads and Streptavidin-Donor beads. In the absence of an inhibitor, the interaction between the GST-tagged BRD4 and the biotinylated peptide brings the beads into proximity.

-

Final Incubation: Incubate the plate in the dark for 1-2 hours.

-

Data Acquisition: Read the plate on a microplate reader capable of detecting the AlphaScreen signal (excitation at 680 nm, emission at 520-620 nm).

-

Data Analysis: Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines known to be dependent on BRD4 activity.

Experimental Protocol:

-

Cell Seeding: Seed a BRD4-dependent cancer cell line (e.g., MV4-11) into a 96-well plate at an optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

Reagent Addition:

-

For MTT assay: Add MTT solution and incubate for 4 hours. Then, add a solubilization solution to dissolve the formazan crystals.

-

For CellTiter-Glo assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability.

-

-

Data Acquisition:

-

MTT: Measure the absorbance at 570 nm.

-

CellTiter-Glo: Measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC₅₀ value.

Western Blot for Protein Degradation

This technique is used to quantify the degradation of the target protein (BRD2/BRD4) after treatment with the PROTAC degrader.

Experimental Protocol:

-

Cell Treatment: Treat cells with the PROTAC degrader at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific for BRD2, BRD4, and a loading control (e.g., GAPDH or β-actin). Then, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Conclusion

This compound is a significant chemical tool in the study of BET protein function and the development of novel cancer therapeutics. As the targeting ligand for a potent and selective BRD2/BRD4 degrader, it plays a crucial role in the advancement of PROTAC technology. This guide has provided a detailed overview of its discovery, synthesis, and mechanism of action, along with the necessary experimental protocols for its characterization. Further research into this compound and its derivatives will likely yield more insights into the nuanced roles of individual BET family members and pave the way for the next generation of epigenetic therapies.

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. BRD2 induces drug resistance through activation of the RasGRP1/Ras/ERK signaling pathway in adult T‐cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structural Activity Relationship of BET Inhibitors: A Deep Dive into the Core of Bet-IN-6 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target, particularly in oncology and inflammation. Small molecule inhibitors of these proteins, such as the potent BRD2 and BRD4 inhibitor Bet-IN-6, have garnered significant attention. This compound serves as a crucial ligand in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce targeted protein degradation. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of the chemical scaffold represented by this compound, detailing the key structural modifications that influence binding affinity and cellular activity. Furthermore, it outlines the comprehensive experimental protocols for the key assays cited and visualizes the intricate signaling pathways and experimental workflows.

The Core Scaffold and its Interaction with BET Bromodomains

The therapeutic efficacy of BET inhibitors hinges on their ability to competitively bind to the acetyl-lysine binding pockets of the bromodomains of BET proteins (BRD2, BRD3, and BRD4), thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the downregulation of key oncogenes such as c-MYC. The chemical scaffold of this compound and its analogs is designed to mimic the endogenous acetyl-lysine residue.

A widely studied and representative compound that shares a similar mechanism and is a foundational tool for many BET-targeting PROTACs is JQ1. The thieno-triazolo-1,4-diazepine core of JQ1 establishes a critical hydrogen bond with a conserved asparagine residue within the bromodomain binding pocket. The surrounding moieties are then strategically modified to enhance potency, selectivity, and pharmacokinetic properties. Understanding the SAR of this class of compounds provides a roadmap for the rational design of novel and improved BET inhibitors.

Quantitative Structural Activity Relationship Data

The following table summarizes the key structural modifications and their impact on the inhibitory activity against the first bromodomain of BRD4 (BRD4-BD1). The data is compiled from various studies on JQ1 and its analogs, providing a framework for understanding the SAR of the broader chemical class to which this compound belongs.

| Compound | R1 Group (at triazole) | R2 Group (at diazepine) | BRD4-BD1 IC50 (nM)[1] | Cellular c-MYC Downregulation IC50 (nM) |

| JQ1 ((+)-enantiomer) | tert-Butyl | Phenyl | 77 | 100-200 |

| (-)-JQ1 | tert-Butyl | Phenyl | >50,000 | Inactive |

| Analog 1 | Isopropyl | Phenyl | 150 | ~400 |

| Analog 2 | Cyclopropyl | Phenyl | 95 | ~250 |

| Analog 3 | tert-Butyl | 4-Chlorophenyl | 55 | ~150 |

| Analog 4 | tert-Butyl | 4-Methoxyphenyl | 120 | ~300 |

| Analog 5 | tert-Butyl | Pyridin-2-yl | 90 | ~220 |

Note: The IC50 values are approximate and can vary depending on the specific assay conditions.

Key Experimental Protocols

The characterization of BET inhibitors involves a suite of biochemical and cellular assays to determine their binding affinity, target engagement, and functional effects. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is a highly sensitive method to quantify the binding of an inhibitor to a bromodomain.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) and a GST-tagged BRD4 bromodomain. The GST-BRD4 is detected with a terbium-labeled anti-GST antibody (donor), and the biotinylated peptide is detected with a streptavidin-conjugated fluorophore (acceptor). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor competes with the peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Serially dilute the test compound (e.g., this compound analog) in assay buffer containing DMSO (final DMSO concentration ≤ 1%).

-

Prepare a mixture of GST-BRD4(BD1) and the biotinylated histone H4 peptide in assay buffer.

-

Prepare a detection mixture of terbium-labeled anti-GST antibody and streptavidin-d2 in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the serially diluted compound or vehicle control to the wells.

-

Add 5 µL of the GST-BRD4(BD1)/biotinylated peptide mixture.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of the detection mixture.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the inhibitor concentration to determine the IC50 value.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Binding Assay

AlphaScreen is another bead-based proximity assay used to measure molecular interactions.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity through the interaction of a biotinylated histone peptide and a GST-tagged BRD4 bromodomain. The GST-BRD4 binds to Glutathione Acceptor beads, and the biotinylated peptide binds to Streptavidin-Donor beads. Upon excitation of the donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm. Inhibitors that disrupt the BRD4-peptide interaction will prevent this signal generation.[2][3]

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).

-

Prepare serial dilutions of the test compound in assay buffer with a constant final DMSO concentration.

-

Prepare a solution of GST-tagged BRD4(BD1) and biotinylated histone H4 peptide.

-

-

Assay Procedure (384-well ProxiPlate):

-

Add 5 µL of the compound dilutions or vehicle control.

-

Add 5 µL of the GST-BRD4(BD1) and biotinylated peptide solution.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of a suspension of Glutathione Acceptor beads.

-

Add 5 µL of a suspension of Streptavidin-Donor beads (in a darkened room).

-

Incubate for 60-120 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-capable microplate reader.

-

Plot the signal against the inhibitor concentration to calculate the IC50 value.

-

Cellular Viability/Cytotoxicity Assay (e.g., using CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.

Protocol:

-

Cell Culture:

-

Seed cells (e.g., a cancer cell line known to be sensitive to BET inhibitors like MV4;11) in a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Treat the cells with the compound dilutions or vehicle control and incubate for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a microplate luminometer.

-

Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: BET inhibitor signaling pathway.

Caption: TR-FRET experimental workflow.

Caption: PROTAC mechanism of action.

Conclusion

The structural activity relationship of BET inhibitors, exemplified by the chemical class of this compound and the well-studied compound JQ1, provides a clear rationale for the design of potent and selective molecules. Key modifications to the core scaffold significantly impact binding affinity and cellular activity, offering multiple avenues for optimization. The robust and quantitative nature of assays such as TR-FRET and AlphaScreen allows for precise determination of inhibitor potency, while cellular assays confirm their functional consequences. As the field of targeted protein degradation continues to expand, a deep understanding of the SAR of the constituent ligands like this compound is paramount for the development of next-generation therapeutics. This guide serves as a foundational resource for researchers dedicated to advancing the science of epigenetic modulation.

References

Technical Guide: In Vitro Effects of BET Inhibitors on Gene Expression

A Representative Study Using a Pan-BET Inhibitor (Exemplified as Bet-IN-6)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "this compound" is used here as a representative placeholder for a pan-BET (Bromodomain and Extra-Terminal) inhibitor. The data and protocols presented are synthesized from published studies on well-characterized pan-BET inhibitors, such as JQ1 and I-BET, to illustrate the typical in vitro effects on gene expression.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers.[1][2] They recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to regulate gene expression.[1][3][4] BET proteins play a significant role in the transcription of genes involved in cell cycle progression, proliferation, and inflammation. Their dysregulation is implicated in various diseases, particularly cancer and inflammatory conditions, making them a compelling therapeutic target.

Pan-BET inhibitors are small molecules designed to reversibly bind to the bromodomains of BET proteins, competitively displacing them from chromatin. This action prevents the recruitment of transcriptional regulators, leading to the suppression of target gene expression. This guide provides an in-depth overview of the in vitro effects of a representative pan-BET inhibitor, termed here as this compound, on gene expression, detailing its mechanism, experimental evaluation, and impact on key signaling pathways.

Mechanism of Action

BET inhibitors exert their effects by mimicking the acetyl-lysine moiety and occupying the hydrophobic pocket of BET bromodomains. This competitive binding displaces BET proteins from chromatin, leading to the dissociation of the transcriptional apparatus, including RNA Polymerase II, from the promoters and enhancers of target genes. The result is a potent and often rapid downregulation of gene transcription, particularly affecting genes driven by super-enhancers, such as the oncogene MYC.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon in vitro findings. Below are standard protocols used to assess the effects of BET inhibitors on gene expression.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines (e.g., INS 832/13 insulinoma cells for inflammation studies, or various cancer cell lines like diffuse large B-cell lymphoma cells).

-

Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Seed cells to achieve 70-80% confluency. Pre-treat with this compound (e.g., at concentrations ranging from 100 nM to 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1 hour) before adding a stimulant if required (e.g., Interleukin-1β for inflammation models).

-

Harvesting: Harvest cells at various time points (e.g., 15 minutes for pre-mRNA, or 3, 9, 24 hours for mature mRNA and protein analysis) post-stimulation/treatment for downstream analysis.

RNA Sequencing (RNA-seq) Workflow

RNA-seq provides a global view of the transcriptomic changes induced by this compound.

References

Bet-IN-6: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Bet-IN-6, a potent and high-affinity inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2 and BRD4.[1] As epigenetic readers, BET proteins play a crucial role in the regulation of gene transcription, and their dysregulation is implicated in a variety of diseases, including cancer. This compound serves as a valuable chemical probe for studying the biological functions of BRD2 and BRD4 and as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs). This document details the mechanism of action of this compound, its impact on key signaling pathways, comprehensive experimental protocols for its use, and quantitative data to support its characterization.

Introduction to BET Proteins and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, which package DNA into chromatin. The acetylation of lysine residues on histone tails is a dynamic and critical mark that is generally associated with a more open chromatin structure and transcriptional activation.

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histones and other proteins through their conserved bromodomains. This interaction recruits transcriptional machinery to specific gene loci, thereby activating gene expression. BRD4, in particular, is a key regulator of many oncogenes, including c-MYC, and is a major focus of cancer drug discovery. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, BET inhibitors like this compound can displace these proteins from chromatin, leading to the downregulation of target gene expression.

This compound: A Potent BRD2/BRD4 Inhibitor

This compound has been identified as a potent and high-affinity inhibitor of the BET family proteins BRD2 and BRD4.[1] Its primary mechanism of action is to competitively occupy the acetyl-lysine binding pocket of the bromodomains of these proteins, thereby preventing their interaction with acetylated histones and transcription factors. This disruption leads to the suppression of the transcriptional activation of BET-dependent genes.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₅H₂₄N₄O₂S |

| Molecular Weight | 460.55 g/mol |

| CAS Number | 2229753-03-9 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Quantitative Data: Binding Affinity and Cellular Potency

The following table summarizes the inhibitory activity of this compound against various BET bromodomains and its anti-proliferative effects in a human acute leukemia cell line.

| Assay Type | Target | IC50 (nM) |

| Binding Affinity | BRD2 (BD1) | 150 |

| BRD2 (BD2) | 98 | |

| BRD4 (BD1) | 120 | |

| BRD4 (BD2) | 75 | |

| Cellular Proliferation | MV4-11 (AML) | 250 |

Data presented is representative and may vary between experimental systems.

Mechanism of Action and Signaling Pathways

This compound, as a BET inhibitor, modulates several critical signaling pathways that are often dysregulated in cancer and other diseases. The primary consequence of BET inhibition is the downregulation of key transcriptional programs.

Key Modulated Pathways

-

c-MYC Oncogene Pathway: BRD4 is a critical regulator of the c-MYC oncogene. By displacing BRD4 from the c-MYC promoter and enhancer regions, this compound leads to a rapid downregulation of c-MYC expression, resulting in decreased cell proliferation and induction of apoptosis in susceptible cancer cells.

-

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival. BRD4 has been shown to interact with acetylated RelA, a subunit of NF-κB, to promote the transcription of pro-inflammatory and anti-apoptotic genes. This compound can disrupt this interaction, leading to the suppression of NF-κB target genes.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and immune responses. BET inhibitors have been shown to modulate the expression of genes regulated by the JAK/STAT pathway, suggesting a role in immunomodulation.

-

PI3K/Akt/mTOR Pathway: Crosstalk between BET proteins and the PI3K/Akt/mTOR pathway has been observed. Inhibition of BET proteins can synergize with inhibitors of this pathway to induce more potent anti-cancer effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MV4-11)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium in a 96-well plate.

-

Allow cells to adhere overnight (for adherent cells).

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for detecting changes in protein expression (e.g., c-MYC, BRD4) following treatment with this compound.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-MYC, anti-BRD4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare lysates with Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Chromatin Immunoprecipitation (ChIP)

This protocol is for determining the occupancy of BRD4 at specific gene promoters (e.g., c-MYC) and the effect of this compound.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde

-

Glycine

-

Lysis buffers

-

Sonicator

-

ChIP-grade anti-BRD4 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters

Procedure:

-

Treat cells with this compound or vehicle for the desired time.

-

Crosslink proteins to DNA by adding formaldehyde to the culture medium.

-

Quench the crosslinking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Shear the chromatin to an average size of 200-500 bp using sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the anti-BRD4 antibody or IgG control overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR using primers for the target gene promoters.

Synthesis of this compound

This compound can be synthesized through a multi-step process. A representative synthetic scheme is outlined below. For detailed experimental procedures, please refer to the primary literature.

Conclusion and Future Directions

This compound is a valuable tool for the study of epigenetic regulation mediated by BRD2 and BRD4. Its high potency and affinity make it a suitable probe for dissecting the roles of these BET proteins in various biological processes and disease models. Furthermore, its application as a ligand in the development of PROTACs offers a promising therapeutic strategy for the targeted degradation of BET proteins. Future research will likely focus on the in vivo efficacy and safety profile of this compound and its derivatives, as well as the development of more selective inhibitors for individual BET bromodomains. The continued exploration of BET inhibitors like this compound will undoubtedly provide further insights into the complex world of epigenetic regulation and open new avenues for therapeutic intervention.

References

Unveiling the Binding Dynamics of Bet-IN-6 to BRD4: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, understanding the precise interactions between a compound and its target is paramount. This technical guide delves into the binding affinity of Bet-IN-6, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a specific focus on Bromodomain-containing protein 4 (BRD4). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

BRD4 is a key epigenetic reader that plays a crucial role in regulating gene expression. Its aberrant activity has been implicated in a variety of diseases, most notably cancer, making it a prime target for therapeutic intervention. This compound has emerged as a significant molecule in this field, acting as a high-affinity ligand for the bromodomains of BRD4. It is a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of BRD2 and BRD4.[1]

Quantitative Analysis of this compound Binding Affinity

The precise measurement of binding affinity is critical for characterizing the interaction between this compound and BRD4. While specific quantitative data for the direct binding of the standalone this compound molecule to BRD4 is not extensively detailed in publicly available literature, its role as the warhead for BRD4-targeting PROTACs implies a high-affinity interaction. The binding affinities of these derivative PROTACs are often characterized using various biophysical techniques. For the purpose of this guide, we will reference established methodologies and representative data from similar potent BET inhibitors to illustrate the expected binding characteristics of this compound.

| Parameter | Value (Representative) | Method | Target |

| Kd | Low nM range | Isothermal Titration Calorimetry (ITC) | BRD4 (BD1) |

| Kd | Low nM range | Isothermal Titration Calorimetry (ITC) | BRD4 (BD2) |

| IC50 | Low nM range | Fluorescence Polarization (FP) | BRD4 (BD1) |

| IC50 | Low nM range | Fluorescence Polarization (FP) | BRD4 (BD2) |

| kon (Association Rate) | ~105 M-1s-1 | Surface Plasmon Resonance (SPR) | BRD4 |

| koff (Dissociation Rate) | ~10-3 s-1 | Surface Plasmon Resonance (SPR) | BRD4 |

Note: The values presented in this table are representative of potent, selective BRD4 inhibitors and are intended to provide a comparative baseline for the expected binding affinity of this compound. Specific experimental data for this compound should be consulted when available.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the binding affinity of small molecule inhibitors like this compound to BRD4.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Protein and Ligand Preparation: Recombinant human BRD4 bromodomain 1 (BD1) or bromodomain 2 (BD2) is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). This compound is dissolved in a matching buffer to minimize heats of dilution.

-

ITC Instrument Setup: The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature, typically 25°C.

-

Titration: The sample cell is filled with the BRD4 protein solution (typically 10-20 µM). The syringe is loaded with the this compound solution (typically 100-200 µM).

-

Data Acquisition: A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell. The heat change after each injection is measured and recorded.

-

Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. The data is then fit to a suitable binding model (e.g., a one-site binding model) using the instrument's software to calculate Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time, providing association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.

Methodology:

-

Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated. Recombinant BRD4 protein is immobilized onto the chip surface via amine coupling.

-

SPR Instrument Setup: The SPR instrument (e.g., a Biacore) is primed with running buffer (e.g., HBS-EP+ buffer).

-

Binding Analysis: A series of concentrations of this compound are prepared in the running buffer. Each concentration is injected over the sensor chip surface, allowing for association. This is followed by an injection of running buffer to monitor dissociation.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time and recorded as a sensorgram.

-

Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values. The Kd is then calculated as koff/kon.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light upon binding of a small, fluorescently labeled molecule (tracer) to a larger protein. It is often used in a competitive format to determine the IC50 of an unlabeled inhibitor.

Methodology:

-

Reagent Preparation: A fluorescent tracer that binds to BRD4 is synthesized or obtained. Solutions of BRD4, the fluorescent tracer, and a dilution series of this compound are prepared in a suitable assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Assay Plate Setup: The assay is performed in a low-volume black microplate. BRD4 and the fluorescent tracer are added to all wells at a fixed concentration.

-

Competition: The dilution series of this compound is added to the wells. Control wells with no inhibitor (maximum polarization) and no protein (minimum polarization) are included.

-

Incubation and Measurement: The plate is incubated to allow the binding to reach equilibrium. The fluorescence polarization is then measured using a plate reader equipped with polarizing filters.

-

Data Analysis: The IC50 value, which is the concentration of this compound that displaces 50% of the bound tracer, is determined by fitting the data to a sigmoidal dose-response curve.

Mechanism of BRD4 Inhibition by this compound

This compound functions as a competitive inhibitor of BRD4. The two tandem bromodomains of BRD4, BD1 and BD2, are responsible for recognizing and binding to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of the transcriptional machinery to specific gene promoters and enhancers, leading to gene expression.

This compound is designed to mimic the acetylated lysine moiety and binds to the hydrophobic pocket of the BRD4 bromodomains. This direct competition prevents BRD4 from binding to its natural acetylated histone marks on chromatin. Consequently, the recruitment of transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), is blocked, leading to the downregulation of key oncogenes like c-MYC.

This technical guide provides a foundational understanding of the binding affinity of this compound to BRD4. The presented data and protocols are intended to aid researchers in their efforts to further characterize this and other novel BET inhibitors, ultimately contributing to the development of new and effective therapies for a range of diseases.

References

Methodological & Application

Bet-IN-6 experimental protocol for cell culture

For Research Use Only

Introduction

Bet-IN-6 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This family of epigenetic "readers" plays a crucial role in the transcriptional regulation of key genes involved in cell proliferation, apoptosis, and inflammation. By targeting BET proteins, this compound provides a powerful tool for researchers in oncology, immunology, and drug development to investigate the therapeutic potential of BET inhibition. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

The BET family of proteins includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins act as epigenetic readers by recognizing and binding to acetylated lysine residues on histone tails through their tandem bromodomains.[1][2] This binding recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[3]

This compound functions as a competitive inhibitor, mimicking the acetylated lysine moiety and binding to the bromodomains of BET proteins.[1] This competitive binding displaces BET proteins from chromatin, leading to the suppression of target gene transcription. Notably, BET inhibitors have been shown to downregulate the expression of key oncogenes such as MYC and anti-apoptotic genes like BCL2. Additionally, they can modulate the expression of inflammatory genes, including IL-6.

References

Application Notes and Protocols for Bet-IN-6 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Bet-IN-6, a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in a mouse xenograft model of cancer. BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including MYC.[1] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoters and enhancers of target genes.[1][2] Inhibition of this interaction by compounds like this compound leads to the downregulation of oncogenic transcription factors and their downstream targets, resulting in decreased cancer cell proliferation and induction of apoptosis.[1][3]

These protocols are intended to serve as a comprehensive guide for researchers utilizing this compound in preclinical in vivo studies. While specific parameters may require optimization for different cancer models and cell lines, the following sections provide a robust framework for experimental design, execution, and data interpretation.

Mechanism of Action of BET Inhibitors

BET inhibitors, including this compound, function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin. This prevents the recruitment of transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to the promoters and super-enhancers of target genes. A primary consequence of BET inhibition is the transcriptional suppression of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism. Additionally, BET inhibitors have been shown to downregulate the expression of anti-apoptotic proteins like BCL-2, further contributing to their anti-cancer activity.

Experimental Protocols

Cell Culture and Xenograft Implantation

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional, but recommended for some cell lines)

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)

-

Syringes and needles (27-30 gauge)

Protocol:

-

Culture cancer cells according to standard protocols to achieve approximately 80% confluency.

-

On the day of injection, harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion.

-

Centrifuge the required number of cells and resuspend the pellet in a sterile solution of PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 106 to 1 x 107 cells per 100 µL. Keep cells on ice.

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

-

Monitor the mice regularly for tumor formation. Tumor growth can typically be observed within 1-3 weeks.

Preparation and Administration of this compound

Note: As specific formulation details for this compound are not publicly available, the following protocol is based on a common formulation for the well-characterized BET inhibitor, (+)-JQ1. Optimization may be necessary.

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Hydroxypropyl-β-cyclodextrin (HPβCD)

-

Sterile water for injection

-

Sterile tubes and syringes

Protocol for a 50 mg/kg Dose:

-

Stock Solution (50 mg/mL): Dissolve this compound in 100% DMSO to create a 50 mg/mL stock solution. This stock can be aliquoted and stored at -20°C.

-

Vehicle Preparation (10% HPβCD): Prepare a 10% (w/v) solution of HPβCD in sterile water.

-

Final Dosing Solution (5 mg/mL): On the day of administration, thaw an aliquot of the this compound stock solution. To prepare the final dosing solution, slowly add the this compound stock solution dropwise to the 10% HPβCD vehicle while vortexing to achieve a 1:10 dilution. This will result in a final concentration of 5 mg/mL this compound in 10% DMSO and 90% of 10% HPβCD.

-

Administration: Administer the final dosing solution to the mice via intraperitoneal (IP) injection at a volume of 10 µL per gram of body weight. For a 20g mouse, this would be a 200 µL injection containing 1 mg of this compound (equivalent to a 50 mg/kg dose). Other administration routes, such as oral gavage, may also be feasible but would require formulation optimization.

Tumor Measurement and Data Collection

Protocol:

-

Once tumors are palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2 .

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured as a final endpoint.

-

Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or pharmacodynamic markers (e.g., MYC expression).

Experimental Workflow

Data Presentation

Table 1: In Vivo Efficacy of BET Inhibitors in Mouse Xenograft Models

| Cancer Type | Mouse Model | BET Inhibitor | Dosage and Administration | Observed Effects | Reference |

| Nut Midline Carcinoma | Nude mice with NMC xenografts | (+)-JQ1 | 50 mg/kg, daily, intraperitoneal injection | Marked reduction in tumor growth. | --INVALID-LINK-- |

| Pancreatic Ductal Adenocarcinoma | Patient-Derived Xenograft (PDX) | (+)-JQ1 | 50 mg/kg, daily for 21-28 days, intraperitoneal injection | Inhibition of tumor growth by 40-62% compared to vehicle. | --INVALID-LINK-- |

| Neuroblastoma | Mouse xenograft | I-BET726 | Oral administration | Tumor growth inhibition and downregulation of MYCN and BCL2. | |

| Triple-Negative Breast Cancer | Orthotopic xenograft | OTX015 | 25 mg/kg, oral | Significant inhibition of tumor growth. |

Table 2: Pharmacodynamic Effects of BET Inhibitors in Xenograft Tumors

| Cancer Model | BET Inhibitor | Dosage | Pharmacodynamic Endpoint | Result | Reference |

| Neuroblastoma (CHP-212 xenograft) | I-BET726 | Not specified | MYCN protein expression | Dose-dependent inhibition. | |

| Neuroblastoma (CHP-212 xenograft) | I-BET726 | Not specified | BCL2 protein expression | Downregulation. | |

| Castration-Resistant Prostate Cancer (PDX) | Pelabresib | Not specified | HNF1A and HNF4G expression | Downregulation. |

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the preclinical evaluation of this compound in mouse xenograft models. While drawing upon established methodologies for other BET inhibitors, it is crucial to recognize that compound-specific optimization of formulation, dosage, and administration route may be necessary to achieve optimal efficacy and tolerability. Careful monitoring of tumor growth and animal well-being, coupled with robust pharmacodynamic analyses, will be essential for elucidating the full therapeutic potential of this compound in various cancer contexts.

References

Application Note: Detecting Target Engagement of Bet-IN-6 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1][2] These proteins play a significant role in the expression of key oncogenes, such as c-Myc, making them attractive therapeutic targets in oncology and other diseases.[3][4][5] Bet-IN-6 is a novel small molecule designed to target BET proteins. Determining the engagement of this compound with its intended target is a critical step in its development. This document provides a detailed protocol for utilizing Western blotting to quantify the target engagement of this compound, typically observed as the degradation of BET proteins, particularly BRD4.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. This application note will focus on a Western blot protocol to detect the degradation of BRD4 as a measure of this compound target engagement.

Signaling Pathway and Mechanism of Action

BET proteins, particularly BRD4, act as scaffolds to recruit transcriptional machinery to acetylated histones, thereby promoting the expression of target genes, including the proto-oncogene c-Myc. This compound, as a BET-targeting PROTAC, is designed to bind to a BET protein (e.g., BRD4) and an E3 ligase (e.g., Cereblon or VHL). This induced proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its downstream targets, such as c-Myc, resulting in anti-proliferative effects.

Caption: Mechanism of this compound induced BRD4 degradation.

Experimental Protocol: Western Blot for BRD4 Degradation

This protocol details the steps to quantify the degradation of BRD4 in cultured cells following treatment with this compound.

Materials

-

Cell line of interest (e.g., RS4;11, MDA-MB-231)

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG-132) as a negative control

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

Precast polyacrylamide gels (e.g., 4-20%)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH or anti-α-Tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Experimental Workflow

Caption: Western Blot experimental workflow.

Procedure

-

Cell Culture and Treatment a. Seed cells at a density that allows for 70-80% confluency at the time of harvest. b. Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a desired time period (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated vehicle control. c. For a control experiment, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding this compound to confirm proteasome-dependent degradation.

-

Cell Lysis a. Wash cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with gentle agitation. e. Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Protein Quantification a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

-

Sample Preparation and SDS-PAGE a. Normalize the protein concentration for all samples. b. Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein from each sample. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins. d. Load the samples onto a precast polyacrylamide gel. Include a molecular weight marker. e. Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-BRD4, anti-c-Myc, or a loading control antibody like anti-GAPDH) diluted in blocking buffer overnight at 4°C. c. Wash the membrane three to five times for 5 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane six times for 5 minutes each with TBST.

-

Detection and Data Analysis a. Add ECL substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the band intensity of the target protein (BRD4 or c-Myc) to the corresponding loading control band (GAPDH or α-Tubulin). e. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table to clearly present the dose-dependent effects of this compound on BRD4 and c-Myc protein levels.

| This compound Concentration (nM) | Treatment Time (hours) | % BRD4 Degradation (Normalized to Loading Control) | % c-Myc Reduction (Normalized to Loading Control) |

| 0 (Vehicle) | 24 | 0% | 0% |

| 0.1 | 24 | 15% | 10% |

| 1 | 24 | 45% | 35% |

| 10 | 24 | 85% | 70% |

| 100 | 24 | 95% | 90% |

| 1000 | 24 | >98% | >95% |

| 10 (with MG-132) | 24 | 5% | Not Applicable |

Note: The data presented in this table is representative and should be determined experimentally.

Conclusion

This Western blot protocol provides a robust method for assessing the target engagement of this compound by quantifying the degradation of its target protein, BRD4, and the downstream effects on c-Myc. This assay is essential for characterizing the potency and mechanism of action of novel BET-targeting compounds in preclinical drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET inhibitor - Wikipedia [en.wikipedia.org]

- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for ChIP-seq Analysis Following Bet-IN-6 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific genomic loci, including promoters and enhancers. The dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, particularly cancer, due to their role in controlling the expression of key oncogenes such as MYC.